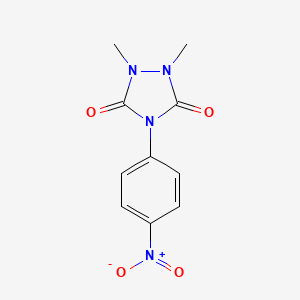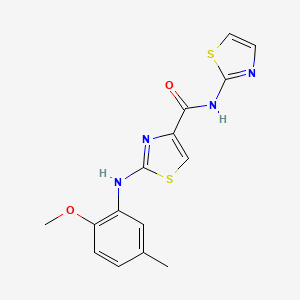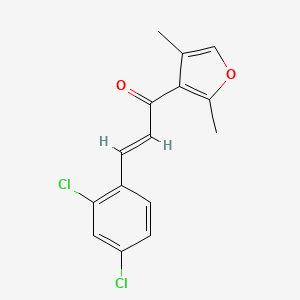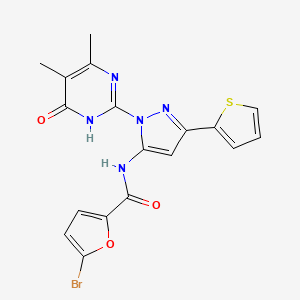
1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione” is a triazolidine derivative. Triazolidines are a class of organic compounds containing a five-membered ring with three nitrogen atoms. The “4-(4-nitrophenyl)” part suggests the presence of a nitrophenyl group attached to the 4th position of the triazolidine ring .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule and the types of bonds between them. This typically requires experimental techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties can be predicted to some extent based on the structure of the compound .科学的研究の応用
Polymerization and Material Synthesis
1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione has been explored for its utility in the polymerization process to create novel polymers with potential applications in various industries. For instance, the polymerization of 4‐(4′‐N‐1,8‐naphthalimidophenyl)‐1,2,4‐triazolidine‐3,5‐dione with diisocyanates has been studied, showcasing the synthesis of novel aliphatic-aromatic polyureas. These polymers exhibit rapid polymerization under microwave irradiation, highlighting a potential method for efficient polymer production with inherent viscosities indicating their processability for various applications (Mallakpour & Rafiee, 2003). Similarly, microwave-assisted rapid polycondensation reactions have been utilized to synthesize novel polyureas from 4-(4'-acetamidophenyl)-1,2,4-triazolidine-3,5-dione, demonstrating a method that significantly speeds up the polymerization process (Mallakpour & Rafiee, 2004).
Chemical Synthesis and Reactions
Research has also focused on the reactivity and applications of this compound in chemical synthesis. For example, studies on the preparation and characterization of new photoactive polyamides containing 4-(4-dimethylaminophenyl)urazole units have explored the synthesis of novel aliphatic polyamides from this compound, showcasing its utility in creating materials with specific photoactive properties (Mallakpour & Rafiee, 2007). Another study discusses a new redox-denitration reaction of aromatic nitro compounds, indicating the versatility of triazolidine derivatives in facilitating unique chemical transformations (Rees & Tsoi, 2000).
Analytical and Sensor Applications
Furthermore, certain derivatives of this compound have been utilized in the development of chemosensors. For instance, substituted aryl hydrazones of β-diketones, potentially derivable from similar compounds, have been synthesized and employed as chemosensors for Co2+, demonstrating the compound's relevance in analytical applications (Subhasri & Anbuselvan, 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,2-dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-11-9(15)13(10(16)12(11)2)7-3-5-8(6-4-7)14(17)18/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSFDHCVDQTTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-phenylacetate](/img/structure/B2890225.png)


![2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2890228.png)
![6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2890229.png)
![N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2890231.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2890234.png)




![2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2890245.png)
